![molecular formula C12H11NO5 B048821 (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester CAS No. 5251-81-0](/img/structure/B48821.png)
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular formula of “(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, melting point, and flash point. For “(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester”, the molecular weight is 306.31400 . Other properties like density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Pharmaceutical Synthesis
This compound, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, has gained significant attention for its potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
Herbicides
N-isoindoline-1,3-dione heterocycles, which include Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate, have been explored for their potential use as herbicides .
Colorants and Dyes
These compounds have also found applications in the production of colorants and dyes . Their unique chemical structure allows for a wide range of color variations.
Polymer Additives
The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored. One such application is their use as additives in polymers .
Organic Synthesis
N-isoindoline-1,3-dione heterocycles are used in organic synthesis . They offer unique advantages and challenges, and the development of these heterocycles is a subject of substantial interest and ingenuity among researchers .
Photochromic Materials
These compounds have potential applications in the creation of photochromic materials . Photochromic materials change their color when exposed to light, and these compounds could potentially enhance this property.
Anticancer Potential
Some of the compounds were reported to be non-toxic (cytotoxicity ≥ 400 μg/mL), which led to investigations into their anticancer potential using cell line experiments .
New Substance Class
The title compound represents the first member of a new substance class. It can be described as an aza-oxo-inverse sulfonamide or an aza-analogue of a sulfonimidoate .
Mechanism of Action
Target of Action
Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is primarily used as an intermediate in the synthesis of Cefixime Ethyl Ester Sodium Salt . Cefixime is a third-generation cephalosporin antibiotic , which targets bacterial cell wall synthesis .
Mode of Action
As an intermediate in the synthesis of Cefixime, Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate contributes to the overall action of the antibiotic. Cefixime works by binding to penicillin-binding proteins within the bacterial cell wall, inhibiting the synthesis of peptidoglycan, an essential component of the cell wall. This leads to cell lysis and death .
Biochemical Pathways
The compound is involved in the biochemical pathway of Cefixime synthesis . Cefixime, in turn, affects the bacterial cell wall synthesis pathway, leading to bacterial cell death .
Pharmacokinetics
Cefixime is absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is the synthesis of Cefixime Ethyl Ester Sodium Salt . This compound is an ester impurity of Cefixime , a potent antibiotic that causes bacterial cell death by inhibiting cell wall synthesis .
Action Environment
The action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is influenced by the conditions in which the chemical reactions for the synthesis of Cefixime take place . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis process .
properties
IUPAC Name |
ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUKRAODYPUHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200515 | |
Record name | Ethyl N-phthalimidoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester | |
CAS RN |
5251-81-0 | |
Record name | Ethyl N-phthalimidoxyacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N-phthalimidoxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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